1-(3-fluoro-2-pyridyl)-N-methyl-methanamine hydrochloride
Description
1-(3-Fluoro-2-pyridyl)-N-methyl-methanamine hydrochloride is a substituted pyridine derivative with a methylamine group and a fluorine atom at the 3-position of the pyridine ring. The compound is structurally characterized by:
- Molecular Formula: C₇H₉ClFN₂
- Molecular Weight: ~175.61 g/mol (calculated).
- This compound is of interest in medicinal chemistry, particularly in the development of gastric acid suppressants and antimicrobial agents, given structural similarities to potassium-competitive acid blockers (P-CABs) like TAK-438 .
Properties
Molecular Formula |
C7H10ClFN2 |
|---|---|
Molecular Weight |
176.62 g/mol |
IUPAC Name |
1-(3-fluoropyridin-2-yl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C7H9FN2.ClH/c1-9-5-7-6(8)3-2-4-10-7;/h2-4,9H,5H2,1H3;1H |
InChI Key |
XNEOUCVSZIKVQR-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=CC=N1)F.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reaction Conditions
- Starting material: 3-fluoropyridine or 3-fluoro-2-pyridyl halides.
- Nucleophile: N-methylmethanamine or its derivatives.
- Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO), acetonitrile, or tetrahydrofuran (THF).
- Temperature: Controlled between room temperature and 60°C to optimize reaction rate and selectivity.
- Catalysts/Base: Potassium carbonate or cesium carbonate to facilitate substitution.
Reaction Mechanism
The nucleophilic amine attacks the electrophilic carbon adjacent to the fluorine substituent on the pyridine ring, displacing the fluorine or halide leaving group under basic conditions. This results in the formation of the desired amine intermediate, which is subsequently converted to the hydrochloride salt.
Advantages and Limitations
- Advantages: Straightforward, uses commercially available reagents, and allows for moderate to high yields.
- Limitations: Possible side reactions due to pyridine ring reactivity; requires careful control of reaction conditions.
Reductive Amination Method
Reaction Scheme
- Step 1: Condensation of 3-fluoro-2-pyridyl aldehyde with methylamine to form an imine intermediate.
- Step 2: Reduction of the imine to the secondary amine using reducing agents such as sodium borohydride, sodium cyanoborohydride, or lithium aluminum hydride.
- Step 3: Formation of the hydrochloride salt by treatment with hydrochloric acid.
Reaction Conditions
| Parameter | Typical Conditions |
|---|---|
| Solvent | Methanol, ethanol, or polar aprotic solvents (e.g., DMF, DMSO) |
| Temperature | 0–40°C during reduction |
| Reducing agents | Sodium borohydride, sodium cyanoborohydride, lithium aluminum hydride |
| Acid for salt formation | HCl in methanol or ethyl acetate |
Research Findings
- Reductive amination provides high selectivity for the secondary amine.
- Sodium cyanoborohydride is preferred for mild conditions and better control.
- Lithium aluminum hydride offers more vigorous reduction but requires anhydrous conditions and careful quenching.
Salt Formation and Purification
After synthesis, the free base amine is converted into its hydrochloride salt to improve water solubility and stability. This is typically done by:
- Adding anhydrous hydrogen chloride gas or HCl solution in an appropriate solvent.
- Precipitation of the hydrochloride salt.
- Filtration and drying under reduced pressure.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Nucleophilic Substitution | 3-fluoropyridine or halide derivatives | N-methylmethanamine, K2CO3, DMSO, 40–60°C | 50–70 | Requires base, moderate temperature control |
| Reductive Amination | 3-fluoro-2-pyridyl aldehyde | Methylamine, NaBH3CN or LiAlH4, MeOH, 0–40°C | 60–80 | High selectivity, mild to moderate conditions |
| Hydrochloride Salt Formation | Free base amine | HCl in MeOH or EtOAc | >90 | Enhances solubility and stability |
Additional Notes from Research
- The choice of solvent and temperature critically affects the reaction rate and product purity.
- Spectroscopic characterization (NMR, IR) confirms the structure and purity of the synthesized compound.
- The hydrochloride salt form is preferred for pharmaceutical applications due to improved handling and bioavailability.
- Catalysts such as palladium on charcoal may be used in related reductive steps for cyano group reductions in analogous compounds, but are less common for this specific compound.
Chemical Reactions Analysis
1-(3-Fluoro-2-pyridyl)-N-methyl-methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major product of this reaction is typically the corresponding N-oxide derivative.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of the corresponding amine.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions. For example, treatment with sodium methoxide can lead to the formation of the corresponding methoxy derivative.
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for its role as a modulator of muscarinic acetylcholine receptors (mAChRs), particularly the M3 subtype. This receptor is involved in numerous physiological processes, making it a crucial target for drug development.
Structure-Activity Relationship Studies
Recent studies have focused on the structure-activity relationships (SAR) of various analogues of 1-(3-fluoro-2-pyridyl)-N-methyl-methanamine hydrochloride. These studies have revealed that modifications to the core structure can significantly impact the compound's pharmacological activity. For example, a series of N-pyrimidyl/pyridyl-2-thiazolamine analogues were synthesized and evaluated, leading to the identification of compounds with potent positive allosteric modulator (PAM) activity at the M3 mAChR .
Table 1: Summary of SAR Findings
| Compound | R1 | R2 | X | Human M3 PAM Activity (fold shift) |
|---|---|---|---|---|
| 3a | H | H | N | 23 |
| 3g | Me | F | N | 39 |
| ... | ... | ... | ... | ... |
This table illustrates the relationship between structural modifications and PAM activity, highlighting the potential for optimizing receptor selectivity and efficacy.
In Vitro and In Vivo Studies
In vitro experiments demonstrated that compound 3g could shift concentration-response curves for acetylcholine (ACh) at the human M3 mAChR, indicating its potential as a chemical probe for further investigations into receptor modulation . Additionally, pharmacokinetic studies in rats showed favorable absorption and bioavailability, suggesting that this compound may be suitable for therapeutic applications.
Table 2: Pharmacokinetic Profile of Compound 3g
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0–∞ (ng·h/mL) | t1/2 (h) | CLtot (mL/min/kg) | Vdss (L/kg) | F (%) |
|---|---|---|---|---|---|---|---|---|
| Intravenous | 1 | — | — | 22000 | 7.8 | 0.8 | 0.38 | — |
| Oral | 1 | 934.0 | 6.0 | 13600 | — | — | — | 62 |
This pharmacokinetic data supports the feasibility of using this compound in clinical settings.
Medicinal Chemistry Applications
The compound's structural characteristics make it an attractive candidate for further medicinal chemistry endeavors, particularly in developing treatments for conditions influenced by mAChR activity.
Potential Antidote for Organophosphate Poisoning
Research has indicated that derivatives of related pyridine compounds may serve as effective antidotes for organophosphate poisoning. For instance, novel pyridinaldoxime derivatives have shown increased reactivation efficiency for acetylcholinesterase inhibited by organophosphates like sarin . The design of such compounds often draws inspiration from the structural features observed in this compound.
Conclusion and Future Directions
The applications of this compound span across pharmacology and medicinal chemistry, with promising implications for drug development targeting mAChRs and potential therapeutic uses as an antidote for poisoning. Future research should focus on further elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its efficacy in clinical settings.
Continued exploration into the structure-activity relationships will likely yield new analogues with enhanced selectivity and potency, paving the way for innovative therapeutic agents in treating various diseases linked to cholinergic signaling pathways.
Mechanism of Action
The mechanism of action of 1-(3-fluoro-2-pyridyl)-N-methyl-methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. It may also interact with receptors in biological systems, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The table below compares the target compound with key analogues based on substituent variations and pharmacological relevance:
Key Observations:
- Halogen Effects : Fluorine at the 3-position (target compound) improves metabolic stability compared to chlorine in analogues like 1-(3-Chloro-5-fluoro-2-pyridinyl)methanamine HCl . Chlorine substituents (e.g., 5-Chloropyridin-3-yl in ) may enhance lipophilicity but increase toxicity risks.
- Ring Systems : Pyridine derivatives (target compound, ) are more rigid than pyrimidine analogues (), affecting binding to biological targets.
Notes:
- The target compound’s fluorine substitution may reduce cytochrome P450-mediated metabolism compared to chlorinated analogues, as seen in TAK-438’s low CYP2C19 dependency .
Biological Activity
1-(3-Fluoro-2-pyridyl)-N-methyl-methanamine hydrochloride is a compound of interest due to its potential pharmacological activities, particularly in the context of cancer therapy and neurological applications. This article reviews the biological activity of this compound, synthesizing findings from diverse studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a fluorine atom, which may influence its biological properties. The presence of the N-methyl group enhances its lipophilicity, potentially affecting its pharmacokinetics and interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance, structural analogs have demonstrated significant inhibitory effects on various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications on the pyridine ring can enhance potency against specific targets.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| B26 | A549 | 3.22 |
| B26 | HeLa | 4.33 |
| B26 | MCF-7 | 5.82 |
The above table summarizes the IC50 values for compound B26, which shares structural similarities with our compound of interest, indicating a promising avenue for further exploration in cancer therapies .
Neuropharmacological Effects
The compound's potential in neuropharmacology has also been investigated. It is suggested that derivatives may interact with metabotropic glutamate receptors (mGluR), which are implicated in various neuropsychiatric disorders. A related study found that certain fluorinated compounds exhibited favorable binding characteristics to mGluR1, suggesting that this compound may also possess similar properties .
The biological activity of this compound is likely mediated through multiple pathways:
- FGFR Inhibition : Compounds structurally related to this compound have shown potent inhibition of fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor growth and metastasis .
- Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Kinase Inhibition : The interaction with various kinases has been suggested as a mechanism for antitumor activity, particularly against c-Met and other oncogenic pathways .
Study 1: Antitumor Efficacy in Breast Cancer Models
In vitro studies demonstrated that derivatives of this compound significantly inhibited the proliferation of breast cancer cell lines (4T1 cells) and induced apoptosis at low concentrations. This suggests that the compound may serve as a lead for developing new antitumor agents .
Study 2: Neuropharmacological Applications
A study focused on the binding affinity of related compounds to mGluR1 showed that fluorinated derivatives could effectively inhibit receptor activity, which may have implications for treating conditions like anxiety and depression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
